4-Chloro-2-isopropylpyridine hydrobromide
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Overview
Description
4-Chloro-2-isopropylpyridine hydrobromide is a chemical compound with the molecular formula C8H10ClN·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isopropylpyridine hydrobromide typically involves the chlorination of 2-isopropylpyridine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position of the pyridine ring. The chlorinated product is then treated with hydrobromic acid to form the hydrobromide salt. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isopropylpyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 4-amino-2-isopropylpyridine or 4-thio-2-isopropylpyridine.
Oxidation: Formation of 4-chloro-2-isopropylpyridine N-oxide.
Reduction: Formation of 4-chloro-2-isopropylpiperidine.
Scientific Research Applications
4-Chloro-2-isopropylpyridine hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical synthesis
Mechanism of Action
The mechanism of action of 4-Chloro-2-isopropylpyridine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A chlorinated pyridine derivative with similar chemical properties but different reactivity due to the position of the chlorine atom.
4-Chloro-3-methylpyridine: Another chlorinated pyridine derivative with a methyl group at the 3-position, affecting its chemical behavior.
2-Isopropylpyridine: A pyridine derivative with an isopropyl group at the 2-position, lacking the chlorine atom.
Uniqueness
4-Chloro-2-isopropylpyridine hydrobromide is unique due to the presence of both chlorine and isopropyl groups, which confer distinct reactivity and biological activity. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications .
Properties
Molecular Formula |
C8H11BrClN |
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Molecular Weight |
236.53 g/mol |
IUPAC Name |
4-chloro-2-propan-2-ylpyridine;hydrobromide |
InChI |
InChI=1S/C8H10ClN.BrH/c1-6(2)8-5-7(9)3-4-10-8;/h3-6H,1-2H3;1H |
InChI Key |
JXMAILQSTZLTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)Cl.Br |
Origin of Product |
United States |
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